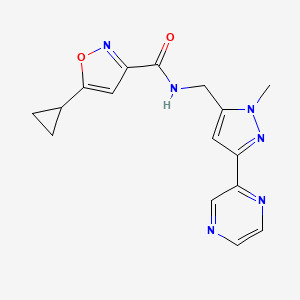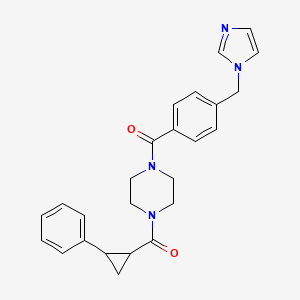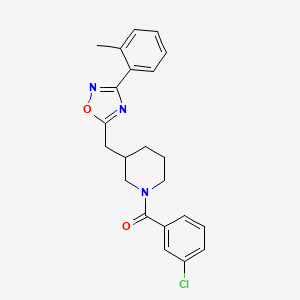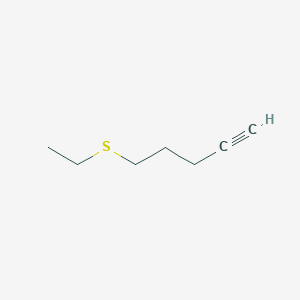
5-Ethylsulfanylpent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Ethylsulfanylpent-1-yne” is a chemical compound with the IUPAC name ethyl (pent-4-yn-1-yl)sulfane . It has a molecular weight of 128.24 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of a compound can be elucidated using various techniques such as NMR, MS, UV, and IR . Unfortunately, specific details about the molecular structure analysis of “5-Ethylsulfanylpent-1-yne” are not available in the search results.Physical And Chemical Properties Analysis
“5-Ethylsulfanylpent-1-yne” is a liquid at room temperature . It has a molecular weight of 128.24 . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Variable-Temperature Photolysis Studies
5-Ethylsulfanylpent-1-yne and its derivatives are studied in variable-temperature solution-phase laser photolysis research. These studies aim to understand intersystem crossing in related complexes. This kind of research is vital in inorganic chemistry and material science for developing new materials with specific properties (McCusker, Rheingold, & Hendrickson, 1996).
2. Inhibitor Development
Research into compounds structurally related to 5-Ethylsulfanylpent-1-yne leads to the development of potent inhibitors for specific proteins or enzymes. For instance, 5-lipoxygenase-activating protein (FLAP) inhibitors are derived from such studies, impacting drug development in areas like asthma treatment (Stock et al., 2011).
3. Synthesis and Evaluation of Analogues for Therapeutic Applications
Research on analogs of 5-Ethylsulfanylpent-1-yne, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, explores their potential as glutaminase inhibitors. These studies are significant in the therapeutic field, especially in developing treatments for diseases like cancer (Shukla et al., 2012).
4. Research in Organic Synthesis
5-Ethylsulfanylpent-1-yne derivatives are used in organic synthesis, including cyclization studies of aminyl radicals. Such research is fundamental in developing new synthetic methods and understanding reaction mechanisms in organic chemistry (Montevecchi & Navacchia, 1998).
5. Development of Novel Organic Compounds
The compound plays a role in the synthesis of diverse carbo- and heterocycles. These studies provide insights into new ways to create complex organic molecules, which could have various applications in pharmaceuticals and material science (Aguilar et al., 2016).
6. Development of New Radical Precursors
Research also focuses on developing new radical precursors, which have applications in creating novel organic structures. This includes the study of N-(O-ethyl thiocarbonylsulfanyl)amides as amidyl radical precursors (Gagosz, Moutrille, & Zard, 2002).
Safety and Hazards
properties
IUPAC Name |
5-ethylsulfanylpent-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c1-3-5-6-7-8-4-2/h1H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIKWDRHHHHJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylsulfanylpent-1-yne | |
CAS RN |
57079-99-9 |
Source


|
| Record name | 5-(ethylsulfanyl)pent-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
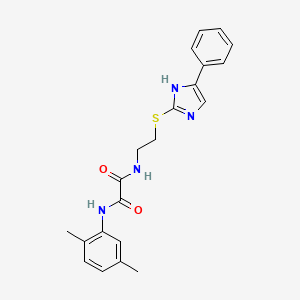

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

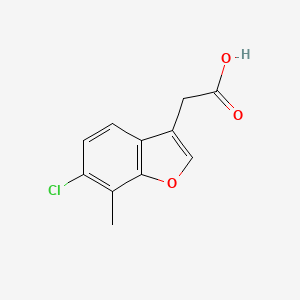
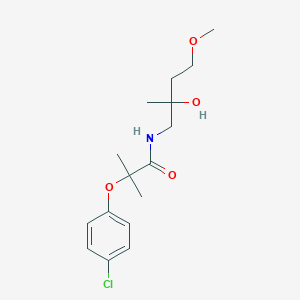

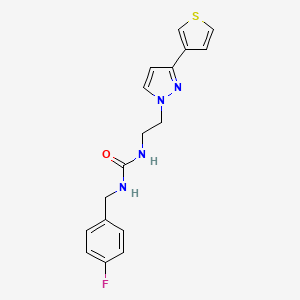
![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)
